molecular formula C7H9F7O3 B2575543 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol CAS No. 25385-72-2

3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol

Cat. No.: B2575543
CAS No.: 25385-72-2
M. Wt: 274.135
InChI Key: PYNBSVWCXUUDTG-UHFFFAOYSA-N
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Description

3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol: is a fluorinated organic compound with the molecular formula C7H9F7O3 and a molecular weight of 274.14 g/mol . This compound is characterized by the presence of a heptafluorobutoxy group attached to a propane-1,2-diol backbone. The fluorinated nature of this compound imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The common method for synthesizing 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol involves the reaction of 1,2-propanediol with 1H,1H-heptafluorobutanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The specific reaction conditions, such as temperature, pressure, and catalysts, can be adjusted based on the requirements of the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and chemical intermediates .

Biology and Medicine: In biological research, this compound is used in the study of fluorinated biomolecules and their interactions. Its fluorinated nature allows for the investigation of metabolic pathways and enzyme activities involving fluorinated substrates .

Industry: The compound finds applications in the production of specialty chemicals, surfactants, and coatings. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. These interactions can affect the compound’s reactivity and binding affinity with other molecules. The fluorinated group can enhance the compound’s stability and resistance to degradation, while the hydroxyl groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

  • 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol
  • 3-(1H,1H-Heptafluorobutoxy)propane-1,3-diol
  • 3-(1H,1H-Heptafluorobutoxy)propane-1,2,3-triol

Comparison: this compound is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This configuration imparts distinct chemical and physical properties compared to its analogs. For example, 3-(1H,1H-Heptafluorobutoxy)propane-1,3-diol has a different hydroxyl group arrangement, affecting its reactivity and applications. Similarly, 3-(1H,1H-Heptafluorobutoxy)propane-1,2,3-triol, with three hydroxyl groups, exhibits different solubility and interaction characteristics .

Properties

IUPAC Name

3-(2,2,3,3,4,4,4-heptafluorobutoxy)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F7O3/c8-5(9,3-17-2-4(16)1-15)6(10,11)7(12,13)14/h4,15-16H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNBSVWCXUUDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(C(C(F)(F)F)(F)F)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895368
Record name 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25385-72-2
Record name 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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